molecular formula C14H8N2O B1683917 1,9-Pyrazoloanthrone CAS No. 129-56-6

1,9-Pyrazoloanthrone

Cat. No. B1683917
CAS RN: 129-56-6
M. Wt: 220.23 g/mol
InChI Key: ACPOUJIDANTYHO-UHFFFAOYSA-N
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Description

1,9-Pyrazoloanthrone is a chemical compound that is a derivative of anthrone . It is used in biochemical studies as an inhibitor of c-Jun N-terminal kinases (JNKs) . Derivatives of 1,9-pyrazoloanthrone have a variety of biological activities. For example, 5-(aminoalkyl)amino derivatives have been investigated as anticancer agents .


Synthesis Analysis

1,9-Pyrazoloanthrone can be synthesized by the condensation of 2-chloroanthraquinone with anhydrous hydrazine in pyridine at 100 °C . Purification is achieved via conversion to the N-acetyl derivative which is crystallized from acetic acid, followed by hydrolysis of the acetyl group with ammonium hydroxide in methanol . In addition, a block (co)polymer functionalized with pyrazoloanthrone was synthesized via reversible addition–fragmentation chain-transfer (RAFT) polymerization of 2-hydroxyethyl acrylate using a PEG-functionalized RAFT-agent .


Molecular Structure Analysis

The molecular formula of 1,9-Pyrazoloanthrone is C14H8N2O . The IUPAC name is 14,15-diazatetracyclo [7.6.1.0 2,7 .0 13,16 ]hexadeca-1 (15),2,4,6,9 (16),10,12-heptaen-8-one . The InChI is InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8 (9)13-12-10 (14)6-3-7-11 (12)15-16-13/h1-7H, (H,15,16) .


Chemical Reactions Analysis

1,9-Pyrazoloanthrone has been used as a colorimetric and “turn-on” fluorescent chemosensor specifically for cyanide and fluoride ion detection . It shows a remarkable solid state reaction when crystals of tetrabutylammonium cyanide and fluoride are brought in physical contact with 1,9-pyrazoloanthrone .


Physical And Chemical Properties Analysis

The molecular weight of 1,9-Pyrazoloanthrone is 220.23 g/mol . It is insoluble in water . The melting point is 281 to 282 °C .

Safety And Hazards

1,9-Pyrazoloanthrone is toxic by the intravenous route. When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

1,9-Pyrazoloanthrone loaded liposomes were developed by solvent injection technique using ultrasonication and evaluated for particle size, morphology, entrapment efficiency, FT-IR, and in-vitro drug release studies . The results demonstrated successful targeting of the 1,9-P, to brain as a novel strategy having significant therapeutic potential to treat Parkinson’s disease .

properties

IUPAC Name

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPOUJIDANTYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040525
Record name Anthra(1,9-cd)pyrazol-6(2H)-one
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Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,9-Pyrazoloanthrone

CAS RN

129-56-6
Record name Anthra[1,9-cd]pyrazol-6(2H)-one
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Record name Anthra[1,9-cd]pyrazol-6(2H)-one
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Synthesis routes and methods I

Procedure details

Anhydrous hydrazine is added to a solution of 2-chloroanthraquinone (Aldrich) in 10 mL pyridine, and the mixture heated at 100° C. for 16 hours. The mixture is cooled and the solvent is evaporated in vacuo. The residue is taken in hot 6N HCl, and the solid is collected by filtration. Flash chromatography of the crude material on silica gel affords anthra[1,9cd]pyrazol-6(2H)-one (“Compound 1”) as yellow solids.
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Synthesis routes and methods II

Procedure details

To 55 parts of a moist filter cake containing 24 parts of 1-anthraquinonyl hydrazine (dry weight) obtained by the the procedure described in any one of Examples 1 to 11 are added 150 parts by volume of concentrated sulfuric acid, such that the temperature does not rise above 100° C. (about 1/2 hour). The reaction mixture is then stirred for 2 hours at 100° to 110° C., subsequently cooled to 40° C. and diluted dropwise with 150 parts by volume of water. The suspension is then poured into a mixture of ice and water and filtered. The filter cake is washed neutral with water and dried, affording 22.2 parts of pyrazolanthrone of the formula. ##STR6##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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